molecular formula C14H14N2O4 B6243939 3-[2-(dimethyl-1,2-oxazol-4-yl)acetamido]benzoic acid CAS No. 1156375-11-9

3-[2-(dimethyl-1,2-oxazol-4-yl)acetamido]benzoic acid

Cat. No.: B6243939
CAS No.: 1156375-11-9
M. Wt: 274.3
InChI Key:
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Description

3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoic acid is a chemical compound characterized by its unique structure, which includes a benzoic acid moiety and a dimethyl-1,2-oxazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(dimethyl-1,2-oxazol-4-yl)acetamido]benzoic acid typically involves the following steps:

  • Formation of the 1,2-oxazol-4-yl group: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols and carboxylic acids, under acidic or basic conditions.

  • Introduction of the dimethyl group: The 1,2-oxazol-4-yl group is then methylated using reagents like methyl iodide or dimethyl sulfate.

  • Attachment of the benzoic acid moiety: The final step involves the coupling of the dimethyl-1,2-oxazol-4-yl group with benzoic acid derivatives, often using coupling agents like carbodiimides (e.g., DCC, EDC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(dimethyl-1,2-oxazol-4-yl)acetamido]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The benzoic acid moiety can be oxidized to produce benzoic acid derivatives.

  • Reduction: The oxazolyl group can be reduced to form corresponding amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolyl ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are used.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, such as benzene-1,2,4-tricarboxylic acid.

  • Reduction: Dimethyl-1,2-oxazol-4-ylamine.

  • Substitution: Substituted oxazoles or amines.

Scientific Research Applications

3-[2-(dimethyl-1,2-oxazol-4-yl)acetamido]benzoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biochemical assays to study enzyme activities.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 3-[2-(dimethyl-1,2-oxazol-4-yl)acetamido]benzoic acid exerts its effects involves its interaction with specific molecular targets. The oxazolyl group can bind to enzymes or receptors, modulating their activity. The benzoic acid moiety can also influence the compound's solubility and bioavailability, affecting its overall biological activity.

Comparison with Similar Compounds

  • 1-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid: This compound has a similar oxazolyl group but differs in its piperidine ring structure.

  • 3-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile: This compound features a methoxy group instead of the acetamido group.

Uniqueness: 3-[2-(dimethyl-1,2-oxazol-4-yl)acetamido]benzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and its biological activity make it a valuable compound in scientific research.

Properties

CAS No.

1156375-11-9

Molecular Formula

C14H14N2O4

Molecular Weight

274.3

Purity

95

Origin of Product

United States

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